molecular formula C20H10O B14640863 Benzo(1,2)pyreno(4,5-b)oxirene CAS No. 52876-26-3

Benzo(1,2)pyreno(4,5-b)oxirene

Katalognummer: B14640863
CAS-Nummer: 52876-26-3
Molekulargewicht: 266.3 g/mol
InChI-Schlüssel: UJOLLZJSDKJRJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benzo(1,2)pyreno(4,5-b)oxirene can be synthesized from Benzo[a]pyrene through specific chemical reactions. One of the synthetic routes involves the epoxidation of Benzo[a]pyrene using peracids or other oxidizing agents . The reaction conditions typically include a controlled temperature and the presence of a catalyst to facilitate the formation of the oxirene ring.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as in laboratory settings. The process involves the careful handling of reagents and maintaining optimal reaction conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzo(1,2)pyreno(4,5-b)oxirene undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the oxirene ring back to its parent hydrocarbon structure.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peracids for epoxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more oxidized PAH derivatives, while reduction can yield simpler hydrocarbon structures.

Wissenschaftliche Forschungsanwendungen

Benzo(1,2)pyreno(4,5-b)oxirene has several scientific research applications:

Wirkmechanismus

The mechanism of action of Benzo(1,2)pyreno(4,5-b)oxirene involves its interaction with biological molecules, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects . The molecular targets include cytochrome P450 enzymes, which metabolize the compound into reactive intermediates that can bind to DNA . These interactions disrupt normal cellular processes and can lead to cancer development.

Vergleich Mit ähnlichen Verbindungen

Benzo(1,2)pyreno(4,5-b)oxirene is similar to other PAH derivatives such as Benzo[a]pyrene and Benzo[e]pyrene. its unique structure, with an oxirene ring, distinguishes it from other PAHs. This structural difference influences its chemical reactivity and biological interactions .

List of Similar Compounds

  • Benzo[a]pyrene
  • Benzo[e]pyrene
  • Cyclopentapyrenes
  • Dibenzopyrenes
  • Indenopyrenes
  • Naphthopyrenes

Eigenschaften

CAS-Nummer

52876-26-3

Molekularformel

C20H10O

Molekulargewicht

266.3 g/mol

IUPAC-Name

18-oxahexacyclo[10.7.2.03,8.09,20.016,21.017,19]henicosa-1,3,5,7,9(20),10,12(21),13,15,17(19)-decaene

InChI

InChI=1S/C20H10O/c1-2-6-13-12(4-1)10-16-18-14(13)9-8-11-5-3-7-15(17(11)18)19-20(16)21-19/h1-10H

InChI-Schlüssel

UJOLLZJSDKJRJL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C3=C4C(=CC2=C1)C5=C(O5)C6=CC=CC(=C64)C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.